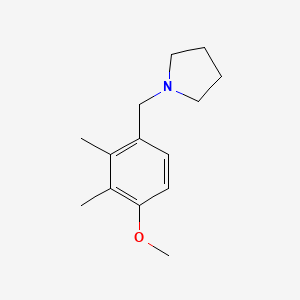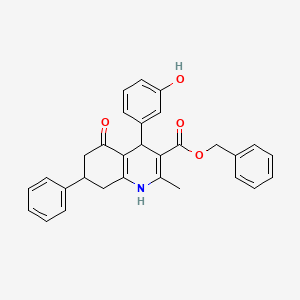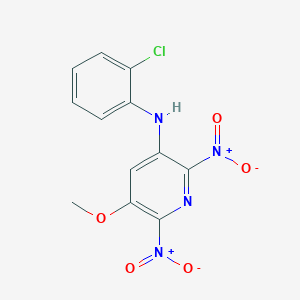![molecular formula C17H26ClNO6 B5177750 N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as carvedilol, is a beta-blocker drug used for treating heart failure, hypertension, and other cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely used medication in the medical field.
作用机制
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and decreases blood pressure. It also has antioxidant properties, which may contribute to its effectiveness in treating cardiovascular diseases.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects on the body. It reduces heart rate, cardiac output, and blood pressure, while increasing stroke volume and ejection fraction. It also improves endothelial function and reduces oxidative stress, which may contribute to its cardioprotective effects.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability in both oral and intravenous formulations. However, its complex synthesis method and potential for off-target effects may limit its use in certain experiments.
未来方向
There are several future directions for N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Carvedilol's antioxidant properties and ability to cross the blood-brain barrier make it a promising candidate for further study in this area. Another area of interest is its use in combination with other drugs for treating cardiovascular diseases. Carvedilol has been shown to enhance the effectiveness of other drugs such as ACE inhibitors and diuretics, and further research is needed to explore these potential synergies.
合成方法
The synthesis of N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves several steps. The first step is the synthesis of 4-chloro-3,5-dimethylphenol, which is then reacted with epichlorohydrin to form 2-(4-chloro-3,5-dimethylphenoxy)propanol. This compound is then reacted with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine, the active ingredient in N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Finally, this compound is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate.
科学研究应用
Carvedilol has been extensively studied in the medical field for its effectiveness in treating various cardiovascular diseases. It has been shown to reduce mortality and improve symptoms in patients with heart failure, hypertension, and left ventricular dysfunction. Carvedilol has also been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-11(2)17-5-6-18-7-8-19-14-9-12(3)15(16)13(4)10-14;3-1(4)2(5)6/h9-11,17H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLWFLZJSDJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)


![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)


![methyl 4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5177730.png)
![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)
![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)